molecular formula C19H17BrN2O2 B11627729 (5E)-3-[(4-bromophenyl)methyl]-5-[(4-ethylphenyl)methylidene]imidazolidine-2,4-dione

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-ethylphenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B11627729
M. Wt: 385.3 g/mol
InChI Key: NZSDUYGHRAOYMX-GZTJUZNOSA-N
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Description

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-ethylphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromophenyl and an ethylphenyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-bromophenyl)methyl]-5-[(4-ethylphenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of appropriate aldehydes with imidazolidine-2,4-dione derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-ethylphenyl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-ethylphenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-bromophenyl)methyl]-5-[(4-ethylphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-[(4-chlorophenyl)methyl]-5-[(4-ethylphenyl)methylidene]imidazolidine-2,4-dione
  • (5E)-3-[(4-fluorophenyl)methyl]-5-[(4-ethylphenyl)methylidene]imidazolidine-2,4-dione
  • (5E)-3-[(4-methylphenyl)methyl]-5-[(4-ethylphenyl)methylidene]imidazolidine-2,4-dione

Uniqueness

The presence of the bromophenyl group in (5E)-3-[(4-bromophenyl)methyl]-5-[(4-ethylphenyl)methylidene]imidazolidine-2,4-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This distinguishes it from other similar compounds with different substituents.

Properties

Molecular Formula

C19H17BrN2O2

Molecular Weight

385.3 g/mol

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-ethylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C19H17BrN2O2/c1-2-13-3-5-14(6-4-13)11-17-18(23)22(19(24)21-17)12-15-7-9-16(20)10-8-15/h3-11H,2,12H2,1H3,(H,21,24)/b17-11+

InChI Key

NZSDUYGHRAOYMX-GZTJUZNOSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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